molecular formula C16H19NO2S B5552530 1-[(7-Methylnaphthalen-2-yl)sulfonyl]piperidine

1-[(7-Methylnaphthalen-2-yl)sulfonyl]piperidine

Cat. No.: B5552530
M. Wt: 289.4 g/mol
InChI Key: LSIYEKBZXGWAOE-UHFFFAOYSA-N
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Description

1-[(7-Methylnaphthalen-2-yl)sulfonyl]piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Scientific Research Applications

1-[(7-Methylnaphthalen-2-yl)sulfonyl]piperidine has several scientific research applications, including:

Future Directions

The future directions in the field of piperidine derivatives involve the development of new synthesis methods, the discovery of new biological applications, and the design of new drugs .

Preparation Methods

The synthesis of 1-[(7-Methylnaphthalen-2-yl)sulfonyl]piperidine typically involves the reaction of 7-methylnaphthalene-2-sulfonyl chloride with piperidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

1-[(7-Methylnaphthalen-2-yl)sulfonyl]piperidine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-[(7-Methylnaphthalen-2-yl)sulfonyl]piperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and specificity for its targets, leading to its observed biological effects .

Comparison with Similar Compounds

1-[(7-Methylnaphthalen-2-yl)sulfonyl]piperidine can be compared with other piperidine derivatives such as:

  • 4-Methyl-1-[(7-methylnaphthalen-2-yl)sulfonyl]piperidine
  • 1-[(7-Methyl-2-naphthyl)sulfonyl]piperidine
  • Pyrrolidine derivatives

These compounds share similar structural features but may differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

1-(7-methylnaphthalen-2-yl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-13-5-6-14-7-8-16(12-15(14)11-13)20(18,19)17-9-3-2-4-10-17/h5-8,11-12H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIYEKBZXGWAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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